2,3-Dichloro-4'-morpholinomethyl benzophenone
Description
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTXGMOVMXDPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642653 | |
| Record name | (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-55-3 | |
| Record name | Methanone, (2,3-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials
- Benzophenone : The core structure.
- Chlorinating agents : To introduce chlorine atoms at the 2 and 3 positions on the benzophenone ring.
- Morpholine : For morpholinomethylation.
- Bases : Such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
Stepwise Preparation Method
The synthesis generally proceeds via two main stages:
Chlorination of Benzophenone
- Benzophenone undergoes electrophilic aromatic substitution to introduce chlorine atoms at the 2 and 3 positions.
- Chlorination is typically performed using chlorine gas or other chlorinating agents under controlled temperature and inert atmosphere to prevent over-chlorination or side reactions.
- Reaction conditions: Temperature control (often 0–40°C), inert atmosphere (e.g., nitrogen), and solvent choice (e.g., chloroform or carbon tetrachloride) are critical for regioselectivity.
Morpholinomethylation
- The chlorinated benzophenone reacts with morpholine in the presence of a base such as sodium hydride or anhydrous potassium carbonate.
- This step involves nucleophilic substitution where the morpholine ring is introduced via a morpholinomethyl group.
- Reaction solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction rates.
- Typical reaction temperature ranges from 60°C to 100°C.
- The reaction is often conducted under an inert atmosphere to avoid oxidation or hydrolysis.
Industrial Scale Considerations
- Large-scale synthesis employs continuous flow reactors for chlorination and morpholinomethylation to improve yield and reproducibility.
- Automated systems monitor reaction parameters for consistent product quality.
- Purification is typically achieved via recrystallization or column chromatography using silica gel with ethyl acetate/hexane mixtures.
- Yields reported range from moderate to high (>70%) depending on optimization.
Reaction Optimization and Analytical Monitoring
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chlorination temperature | 0–40°C | Controls regioselectivity |
| Chlorinating agent | Cl2 gas or N-chlorosuccinimide | Choice affects reaction rate |
| Base for substitution | NaH or K2CO3 | Ensures deprotonation of morpholine |
| Solvent for substitution | DMF, DMSO | Polar aprotic solvents preferred |
| Reaction atmosphere | Nitrogen or argon | Prevents oxidation |
| Reaction time | 1–3 hours | Monitored by TLC or HPLC |
| Purification | Column chromatography, recrystallization | Achieves >90% purity |
Analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity and regioselectivity of the product.
Alternative Synthetic Approaches
- Friedel-Crafts Acylation Route : Reacting 2,3-dichlorobenzoyl chloride with morpholinomethyl-substituted benzene derivatives under Lewis acid catalysis (e.g., AlCl3 or FeCl3) in anhydrous conditions can yield the target compound.
- Nucleophilic Substitution Route : Direct substitution of chlorinated benzophenone derivatives with morpholine under basic conditions in polar aprotic solvents.
These methods require careful control of stoichiometry and reaction environment to minimize side reactions and maximize regioselectivity.
Research Findings and Yield Data
A recent study involving similar benzophenone derivatives demonstrated yields ranging from 6.2% to 35% for multi-step syntheses involving nucleophilic substitutions and ester hydrolysis reactions, emphasizing the challenge of steric hindrance and selective substitution in such compounds.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Chlorination | Electrophilic aromatic substitution on benzophenone | Cl2 gas, 0–40°C, inert atmosphere | 70–90 | Regioselective introduction of Cl atoms |
| Morpholinomethylation | Nucleophilic substitution of chlorinated benzophenone | Morpholine, NaH or K2CO3, DMF/DMSO, 60–100°C | 60–85 | Requires inert atmosphere, polar solvents |
| Friedel-Crafts acylation (alternative) | Acylation of morpholinomethyl benzene with dichlorobenzoyl chloride | AlCl3 or FeCl3 catalyst, anhydrous conditions | 50–80 | Requires strict moisture control |
Chemical Reactions Analysis
Photoredox-Catalyzed Radical Addition
This compound participates in visible light-mediated radical reactions using iridium-based photocatalysts. Key findings include:
Reaction Mechanism
-
Photoexcitation : Ir(ppy)₃ undergoes excitation to a long-lived triplet state, enabling oxygen quenching to generate Ir(IV) and superoxide radicals .
-
Radical Formation : N-Methylmorpholine (NMM) is oxidized to a radical cation, which undergoes deprotonation to yield an α-amino radical .
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Radical Addition : The α-amino radical adds to the imidazopyridazine core of the compound, followed by rearomatization to form benzylic morpholine derivatives .
Experimental Outcomes
Key Factors :
Carbonyl Reduction Pathways
The ketone group in 2,3-dichloro-4'-morpholinomethyl benzophenone undergoes reduction to form benzylic alcohols:
Reduction to 27
-
Process : Catalytic hydrogenation or borohydride-mediated reduction converts the carbonyl to a hydroxyl group .
-
Challenges : Requires optimized conditions to avoid over-reduction or decomposition .
Solvent and Additive Effects
Solvent polarity and additives significantly influence reaction pathways:
Notable Observation : Exclusion of NMM leads to solvent-derived byproducts, highlighting competing C–H abstraction pathways .
Stability and Byproduct Formation
-
Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.
-
Photostability : Maintains integrity under visible light irradiation in oxygenated environments .
-
Byproducts : Includes N-oxide derivatives (e.g., NMO) and dimeric species under prolonged irradiation .
Comparison with Analogues
| Compound | Reactivity Difference | Source |
|---|---|---|
| 2,4-Dichloro-4'-morpholinomethyl BP | Higher antimicrobial activity | |
| Unsubstituted Benzophenone | Lacks radical addition capability |
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : 2,3-Dichloro-4'-morpholinomethyl benzophenone serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
- Building Block for Derivatives : The compound can be modified to create derivatives with tailored properties for specific applications.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that it may inhibit certain cancer cell lines and possess antibacterial properties.
- Mechanism of Action : The compound's interaction with biological membranes is facilitated by the morpholinomethyl group, which enhances its ability to modulate enzyme activity and influence metabolic pathways.
Medicine
- Pharmaceutical Development : There is ongoing research into the pharmacological properties of this compound as a lead compound in drug discovery. Its structural features make it a candidate for developing new therapeutic agents.
- Potential as a UV Filter : Similar compounds have been utilized in cosmetic formulations as UV filters due to their photostability and ability to absorb harmful UV radiation.
Industry
- Specialty Chemicals : The compound is used in the production of specialty chemicals and materials, including coatings and polymers. Its stability under various conditions makes it suitable for industrial applications.
- Environmental Applications : Research into its environmental impact and degradation pathways is also critical, given the increasing focus on sustainable chemistry practices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| In Vitro Studies on MCF-7 Cells | Anticancer Activity | Significant alterations in metabolic pathways were observed, indicating potential anticancer effects. |
| Antimicrobial Testing | Biological Activity | Demonstrated effectiveness against various bacterial strains, supporting its use as an antimicrobial agent. |
Summary
This compound is a versatile compound with significant applications across multiple scientific disciplines. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential benefits and mechanisms of action, making it a subject of interest for future investigations.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4’-morpholinomethyl benzophenone primarily involves its ability to absorb UV light. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the underlying materials from UV-induced damage. This property makes it an effective UV stabilizer in various industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs include halogenated benzophenones and morpholinomethyl derivatives. Below is a comparative analysis based on substituents, molecular properties, and inferred applications:
Key Differences and Implications :
Fluorine analogs (e.g., 2,4-difluoro derivatives) may exhibit greater metabolic stability due to fluorine’s resistance to oxidation, making them preferable in pharmaceuticals .
Morpholinomethyl Group: The morpholine moiety enhances solubility in polar solvents and may improve bioavailability compared to non-functionalized benzophenones (e.g., benzophenone-3) . In contrast, ester-containing analogs (e.g., 2,6-dichlorophenyl 4-chlorobenzoate) exhibit lower polarity, favoring lipid membrane permeability .
UV Absorption Profiles: Chlorine’s heavy-atom effect likely red-shifts UV absorption compared to fluorine-substituted analogs, improving efficacy as a UV stabilizer . Hydroxyl groups in benzophenone-3 enable broad-spectrum UVB/UVA absorption but increase susceptibility to photodegradation .
Research Findings :
- Antifungal Activity: Chlorinated benzophenones, including the target compound, show enhanced antifungal properties compared to fluorine analogs, likely due to stronger electrophilic interactions with microbial enzymes .
Biological Activity
2,3-Dichloro-4'-morpholinomethyl benzophenone is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to a benzophenone backbone. Its molecular formula is , and it has a molecular weight of approximately 356.25 g/mol. The compound is classified under the category of benzophenones, which are known for their applications in UV protection and as intermediates in organic synthesis.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence cellular pathways, potentially leading to therapeutic effects or toxicity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction | |
| A549 (Lung) | 10 | Cell cycle arrest | |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
-
Case Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry explored the effects of various benzophenone derivatives, including this compound, on breast cancer cells. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways . -
Case Study on Antimicrobial Efficacy :
In another investigation focusing on antimicrobial activity, researchers assessed the efficacy of this compound against several strains of bacteria and fungi. The findings suggested that it could serve as a potential candidate for developing new antimicrobial agents .
Toxicological Considerations
While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Some studies have raised concerns regarding its potential carcinogenicity and endocrine-disrupting effects based on structural analogs .
Table 3: Toxicological Data Summary
| Endpoint | Findings |
|---|---|
| Genotoxicity | Positive in Ames test |
| Carcinogenicity | Classified as possible carcinogen |
| Endocrine disruption | In vitro effects observed |
Q & A
Basic: What are the optimal synthetic routes for 2,3-Dichloro-4'-morpholinomethyl benzophenone, and how can intermediates be characterized?
Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution of chlorinated benzophenone derivatives with morpholine-containing precursors. For example, intermediates like 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride (CAS RN 137605-80-2) can be coupled with dichlorobenzoyl chlorides under anhydrous conditions . Characterization of intermediates requires NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify purity. Use deuterated solvents (e.g., DMSO-d6) to resolve morpholine proton signals at δ 3.5–3.7 ppm .
Basic: Which analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- GC/MS : Effective for detecting chlorinated byproducts (e.g., 1,3-dichloro-4,6-dinitrobenzene, m/z 236) using electron ionization (70 eV) and DB-5MS columns, as demonstrated in polymer analysis .
- HPLC-UV/DAD : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to resolve morpholinomethyl derivatives. Monitor at λ = 254 nm for benzophenone absorption .
- Elemental Analysis : Confirm stoichiometry of Cl and N atoms (expected %C: 58.2; %Cl: 19.5; %N: 3.8) .
Advanced: How do solvent polarity and hydrogen-bonding interactions influence the compound’s spectroscopic properties?
Methodological Answer:
Solvatochromic shifts in the carbonyl (C=O) stretch (ν ~1650–1700 cm⁻¹) can be analyzed via FTIR titration. For benzophenone derivatives, polar solvents (e.g., acetonitrile) induce band splitting due to hydrogen bonding with the carbonyl group. Use Kubo–Anderson fitting to deconvolute overlapping bands, as shown in benzophenone/water systems . Correlation times (τc ~7.7 ps) from time-resolved spectroscopy reveal solvent interaction dynamics .
Advanced: What experimental models are suitable for evaluating its biological activity, such as antifungal or neuroendocrine effects?
Methodological Answer:
- Antifungal Assays : Follow protocols for benzophenone analogues (e.g., 2,6-dichlorophenyl 4-chlorobenzoate) using Candida albicans ATCC 10231. Measure MIC values via broth microdilution (CLSI M27-A3) .
- Neuroendocrine Studies : Immortalized GnRH neurons (e.g., GT1-7 cells) can assess autophagy markers (LC3-II/Beclin-1) via Western blot after 24-h exposure (1–100 µM). Include benzophenone-3 as a positive control for comparative analysis .
Advanced: How can contradictions in pharmacological data (e.g., receptor binding vs. cytotoxicity) be resolved?
Methodological Answer:
- Dose-Response Optimization : Use Hill slope modeling to distinguish receptor-specific effects (EC₅₀) from off-target toxicity (IC₅₀). For example, in benzodiazepine derivatives, cytotoxicity often arises above 50 µM .
- Selectivity Screening : Employ panels of GPCRs (e.g., GABAₐ, serotonin receptors) to identify binding promiscuity. Radioligand displacement assays (³H-flunitrazepam) are recommended .
- Apoptosis Markers : Combine flow cytometry (Annexin V/PI) with caspase-3/7 luminescence assays to differentiate programmed cell death from necrosis .
Advanced: What computational strategies predict the compound’s reactivity and metabolic pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Cl substituents). Fukui indices identify regions prone to nucleophilic attack .
- Metabolism Prediction : Use software like ADMET Predictor™ to simulate Phase I oxidation (morpholine ring cleavage) and Phase II glucuronidation. Compare with in vitro microsomal assays (human liver S9 fractions) .
Basic: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >200°C for morpholinomethyl derivatives) under N₂ atmosphere .
- Photostability : Expose to UV light (λ = 365 nm, 48 h) and monitor degradation via HPLC. Use amber vials for long-term storage .
Advanced: What are the implications of structural modifications (e.g., chloro vs. methoxy substituents) on bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogues (e.g., 2,5-dichloro-4'-morpholinomethyl vs. 4-methoxybenzophenone) and compare antifungal IC₅₀ values. Chloro groups enhance lipophilicity (logP +0.5), improving membrane penetration .
- Crystallography : Resolve X-ray structures to correlate substituent orientation (e.g., dihedral angles) with receptor binding. For benzophenones, planarity (<20° twist) optimizes π-π stacking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
